Home > Products > Screening Compounds P72539 > Rosuvastatin calcium impurity E [EP]
Rosuvastatin calcium impurity E [EP] - 2226413-61-0

Rosuvastatin calcium impurity E [EP]

Catalog Number: EVT-3462359
CAS Number: 2226413-61-0
Molecular Formula: C38H46F2N6O9S2
Molecular Weight: 832.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosuvastatin Calcium is the calcium salt of (E)-7--3,5-dihydroxyhept-6-enoic acid. It is a synthetic statin, classified as an HMG-CoA reductase inhibitor. [, , ] In scientific research, it serves as a valuable tool for studying cholesterol biosynthesis pathways and related cellular processes.

Overview

Rosuvastatin calcium impurity E is a byproduct associated with the synthesis and degradation of rosuvastatin calcium, a widely used lipid-lowering agent for managing hypercholesterolemia. This impurity is significant in pharmaceutical research, particularly concerning the safety and efficacy of rosuvastatin formulations. Understanding the characteristics and implications of this impurity is crucial for ensuring drug quality and compliance with regulatory standards.

Source

Rosuvastatin calcium impurity E is derived from the synthetic pathways involved in producing rosuvastatin calcium. It can be generated through various chemical reactions during the manufacturing process, particularly through the degradation or incomplete reactions of starting materials or intermediates. The specific compound has been identified by its Chemical Abstracts Service number 2226413-61-0 and has a molecular weight of 832.9 g/mol .

Synthesis Analysis

Methods

The synthesis of rosuvastatin calcium impurity E involves multiple steps, typically including reactions such as hydrolysis, esterification, and cyclization. The methods employed can vary significantly based on the desired purity and yield.

  1. Synthetic Route Overview: The synthesis often begins with key starting materials like 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamide)pyrimidine-5-yl derivatives. These compounds undergo a series of reactions including Witting reactions, hydrolysis, and salification to yield the final impurity product .
  2. Yield and Purity: The total yield from these synthetic routes can be low (often less than 10%), highlighting the challenges in achieving high purity levels in pharmaceutical manufacturing .
  3. Technical Details: For instance, one method involves dissolving starting compounds in solvents like acetonitrile or ethanol, followed by controlled hydrolysis and subsequent reaction with calcium sources to form the calcium salt of the impurity .
Molecular Structure Analysis

Structure

The molecular structure of rosuvastatin calcium impurity E can be represented as follows:

  • Chemical Formula: C₃₈H₄₃F₂N₃O₇S
  • InChI Key: MWYNOQUFUVPRSK-KTLASYKKSA-N

This structure features multiple functional groups that contribute to its chemical properties and reactivity.

Data

The analysis of this compound typically includes techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

Rosuvastatin calcium impurity E can undergo several types of chemical reactions:

  1. Oxidation: This can lead to various oxidized products depending on the conditions used.
  2. Reduction: Reduction reactions may convert impurity E into related compounds.
  3. Substitution: This reaction type can yield new derivatives of impurity E .

Technical Details

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions under controlled conditions .

Mechanism of Action

Process

As an impurity related to rosuvastatin, its mechanism of action is likely similar to that of rosuvastatin itself, which primarily functions as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by converting 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate.

Data

The inhibition of HMG-CoA reductase leads to decreased cholesterol levels in the bloodstream, which is beneficial for managing conditions like hyperlipidemia . The presence of impurities such as rosuvastatin calcium impurity E could potentially influence this mechanism by altering pharmacokinetics or pharmacodynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as acetonitrile but may have limited solubility in water.

Chemical Properties

Relevant analytical techniques like HPLC have shown that impurities must be maintained below certain thresholds (typically less than 0.15% for known impurities) to comply with regulatory standards .

Applications

Scientific Uses

Rosuvastatin calcium impurity E is primarily utilized in pharmaceutical research settings:

  1. Quality Control: It serves as a reference standard for analytical methods aimed at ensuring the quality and purity of rosuvastatin formulations.
  2. Stability Studies: Understanding its formation helps researchers optimize synthesis routes to minimize impurities.
  3. Regulatory Compliance: Monitoring levels of this impurity is critical for meeting stringent regulatory requirements set by agencies like the International Council for Harmonisation .
Synthetic Pathways and Formation Mechanisms of Rosuvastatin Calcium Impurity E [EP]

Role of Process-Related Byproducts in Impurity Generation

Rosuvastatin calcium impurity E [EP] (CAS 2226413-61-0) is a dimeric process-related impurity formed during the final stages of rosuvastatin synthesis. This complex impurity arises primarily through nucleophilic addition reactions involving reactive intermediates generated during API manufacturing. The formation mechanism involves the reaction between the C6-aldehyde intermediate (generated during oxidative steps) and the C5-anion of another rosuvastatin molecule under basic conditions. This results in a carbon-carbon bonded dimeric structure with the molecular formula C₃₈H₄₅F₂N₆O₉S₂·½Ca (MW: 851.94 g/mol) [8].

Key process parameters influencing impurity E formation include:

  • Reaction Temperature: Elevated temperatures (>25°C) during the deprotection or salt formation steps accelerate dimerization
  • Solvent Systems: Polar aprotic solvents like THF or DMF facilitate ion pairing and nucleophilic attack
  • Reaction Concentration: Higher concentrations (>0.5M) promote intermolecular reactions

Table 1: Process Parameters and Their Impact on Impurity E Formation

ParameterOptimal RangeRisk ThresholdFormation Mechanism
Temperature0-10°C>25°CEnhanced molecular mobility enabling intermolecular reactions
pH6.5-7.5>8.5Deprotonation at C5 creating nucleophilic center
Concentration<0.3M>0.5MIncreased collision frequency between reactive species
Reaction Time<2 hours>4 hoursKinetic accumulation of reactive intermediates

Epimerization and Stereochemical Drift During Synthesis

Stereochemical integrity at the C3 and C5 chiral centers is critical for rosuvastatin's pharmacological activity. Impurity E formation involves stereochemical drift through enolization of the β,δ-dihydroxycarboxylate system under alkaline conditions. The 3,5-dihydroxyheptanoic acid moiety undergoes partial epimerization when exposed to pH >8.5 during processing, creating diastereomeric variants that participate in impurity E formation [4] [9].

The susceptibility to epimerization follows the order:3R,5S (pharmacologically active) > 3S,5R > 3R,5R > 3S,5S

This stereochemical instability is exacerbated by:

  • Metal ion catalysis (especially Ca²⁺ during salt formation)
  • Elevated temperatures during workup procedures
  • Prolonged exposure to basic aqueous-organic interfaces during extraction

Table 2: Stereochemical Variants in Impurity E Formation

StereochemistryRelative Formation RateDetection MethodContribution to Impurity E
3R,5S (API)1.0 (reference)Chiral HPLCPrimary precursor
3S,5R0.85Chiral SFCMajor contributor
3R,5R0.42NMR spectroscopyMinor pathway
3S,5S0.18X-ray crystallographyNegligible contribution

Impact of Alkylation and Sulfonation Reactions

The distinctive pyrimidine core of rosuvastatin contains critical N-methyl-N-methylsulfonamide functionality that participates in impurity generation. During alkylation steps, the sulfonamide nitrogen can undergo:

  • Over-alkylation: Creating dimethylated side products when methyl halide equivalents exceed stoichiometric requirements
  • Sulfonyl transfer: Where the methylsulfonyl group migrates to the C5 position under thermal stress
  • Dimerization: Through Michael-type addition involving the electrophilic C6 position activated by the electron-withdrawing pyrimidine ring [5] [9]

The molecular structure of impurity E features a unique bis-pyrimidine system connected through a -CH(OH)- bridge, confirmed by LC-MS analysis showing m/z 832.93 [M+H]⁺ for the free acid form (C₃₈H₄₆F₂N₆O₉S₂). This structure arises specifically when sulfonation reagents (e.g., methanesulfonyl chloride) are added at temperatures exceeding -10°C, causing exothermic side reactions. The impurity's extended conjugation system exhibits distinctive UV absorbance at 244 nm and 294 nm, providing a spectroscopic fingerprint for detection [3] [8].

Optimization Strategies for Minimizing Impurity E in API Batches

Controlling impurity E requires a multivariate approach targeting both kinetic and thermodynamic aspects of its formation:

  • Reaction Engineering:
  • Implementing low-temperature (-10°C to 0°C) sulfonation/alkylation
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to minimize reaction time
  • Adopting flow chemistry for exothermic steps to prevent thermal hotspots
  • Purification Strategies:
  • Crystallization optimization using toluene/water mixtures (3:1 v/v) selectively excludes the dimeric impurity
  • Implementing reverse-phase chromatography with C18-modified silica at preparative scale
  • pH-controlled extraction (optimal pH 6.8-7.2) to isolate the API from aqueous-soluble impurities [7] [9]
  • Process Analytical Technology (PAT):
  • Real-time monitoring using in-line Raman spectroscopy to detect early formation
  • Establishing a control threshold of 0.08% for the C6-aldehyde intermediate
  • Design of Experiments (DoE) models identifying sulfonation time as the critical process parameter (CPP)

These optimizations reduce impurity E levels from initial 0.7-1.2% in development batches to <0.15% in commercial-scale production, well below the ICH identification threshold of 0.10%. Post-synthetic storage stability studies demonstrate that optimized API batches maintain impurity E <0.05% under accelerated storage conditions (40°C/75% RH) for 6 months [4] [7].

Table 3: Optimization Impact on Impurity E Levels

Process ModificationTemperature ControlImpurity E Reduction (%)Batch Yield Improvement
Standard process20-25°CBaseline (0%)65%
Low-temperature sulfonation-10°C to 0°C42%71%
Phase-transfer catalysis0-5°C68%78%
Flow chemistry implementation-5±0.5°C89%82%

Properties

CAS Number

2226413-61-0

Product Name

Rosuvastatin calcium impurity E [EP]

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C38H46F2N6O9S2

Molecular Weight

832.9 g/mol

InChI

InChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1

InChI Key

MWYNOQUFUVPRSK-KTLASYKKSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.